(2-Methoxy-4-phenylpyridin-3-yl)boronic acid
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Overview
Description
(2-Methoxy-4-phenylpyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a methoxy group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-phenylpyridin-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of a halogenated pyridine derivative using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4-phenylpyridin-3-yl)boronic acid is known to undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products Formed
Suzuki-Miyaura Coupling: The major product is a biaryl compound.
Oxidation: The major product is the corresponding phenol.
Substitution: The major products are substituted pyridine derivatives.
Scientific Research Applications
(2-Methoxy-4-phenylpyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2-Methoxy-4-phenylpyridin-3-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center, which then couples with the halide to form the desired product .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- Pyridine-3-boronic acid
Uniqueness
(2-Methoxy-4-phenylpyridin-3-yl)boronic acid is unique due to the presence of both a methoxy group and a phenyl group on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other boronic acids and enhances its utility in specific synthetic applications .
Properties
IUPAC Name |
(2-methoxy-4-phenylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c1-17-12-11(13(15)16)10(7-8-14-12)9-5-3-2-4-6-9/h2-8,15-16H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVGNTPCIFKWFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OC)C2=CC=CC=C2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376748 |
Source
|
Record name | 2-Methoxy-4-phenylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029654-24-7 |
Source
|
Record name | 2-Methoxy-4-phenylpyridine-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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